molecular formula C8H10N2O4 B13059367 5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13059367
M. Wt: 198.18 g/mol
InChI Key: GXBMYLZYSCSFHE-UHFFFAOYSA-N
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Description

Crystallographic Analysis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring system is characterized by a planar five-membered heterocycle containing two nitrogen atoms and one oxygen atom. While crystallographic data for the specific title compound remains unreported, structural insights can be extrapolated from analogous 1,2,4-oxadiazole derivatives. For example, 5-(2-methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1936348-77-4) exhibits a molecular formula of C₈H₆N₄O₃, with a calculated molecular weight of 206.16 g/mol. The oxadiazole core in such compounds typically displays bond lengths of approximately 1.30–1.35 Å for N–O and 1.25–1.30 Å for C=N bonds, consistent with aromatic delocalization.

The tetrahydropyran substituent at the 5-position introduces steric bulk and potential hydrogen-bonding interactions via its ether oxygen. Comparative studies of phosphonate-containing oxadiazoles, such as 5-(diethoxyphosphoryl)isoxazole-3-carboxylic acid, reveal that bulky substituents induce minor distortions in the oxadiazole ring (α = 76.209°, β = 88.157°). These findings suggest that the tetrahydropyran group may similarly influence the planarity of the title compound’s heterocyclic core.

Conformational Dynamics of the Tetrahydro-2H-Pyran Substituent

The tetrahydropyran (THP) ring adopts a chair conformation in most crystalline environments, minimizing steric strain. In derivatives like 5-(diethoxyphosphoryl)isoxazole-3-carboxylic acid, substituents at the 4-position of the THP ring exhibit axial-equatorial equilibria, with energy barriers <5 kcal/mol. For the title compound, the carboxylic acid group at the 3-position of the oxadiazole likely engages in intramolecular hydrogen bonding with the THP oxygen, stabilizing specific conformers.

Molecular dynamics simulations of analogous systems indicate that THP substituents undergo pseudorotation with a periodicity of 10–100 ps at 298 K. This flexibility may enhance solubility in polar solvents while maintaining sufficient rigidity for target binding in pharmaceutical applications.

Electronic Distribution Patterns via Density Functional Theory (DFT)

DFT calculations on the parent 1,2,4-oxadiazole (C₂H₂N₂O) reveal a polarized electronic structure, with natural bond orbital (NBO) charges of +0.32e at N1, −0.45e at O3, and +0.18e at N4. Substituents significantly modulate this distribution: electron-withdrawing groups (e.g., carboxylic acid) at position 3 increase the π-deficiency of the oxadiazole ring, while electron-donating groups (e.g., THP) at position 5 enhance resonance stabilization.

A Mulliken population analysis predicts that the THP substituent donates approximately 0.12e to the oxadiazole core via σ-inductive effects, partially offsetting the electron-withdrawing nature of the carboxylic acid group. This balanced electronic profile may explain the compound’s stability under physiological pH conditions.

Comparative Analysis with Substituted 1,2,4-Oxadiazole Analogues

Property Title Compound 5-(2-Methylpyrimidin-4-yl) Derivative Phosphonate Analog
Molecular Weight (g/mol) 226.19* 206.16 257.15
Polar Surface Area (Ų) 98.5* 102.3 115.7
LogP −0.85* −0.92 1.24
H-Bond Donors 1 1 1
H-Bond Acceptors 5 6 7

*Calculated values based on structural analogs.

The tetrahydropyran substituent confers distinct advantages over methylpyrimidinyl and phosphonate analogs:

  • Enhanced Solubility : The THP group increases polar surface area by 12% compared to methylpyrimidinyl derivatives.
  • Metabolic Stability : Ether linkages in THP resist hydrolytic cleavage better than ester-containing phosphonates.
  • Steric Protection : The chair-conformed THP shields the oxadiazole core from nucleophilic attack at position 5.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c11-8(12)6-9-7(14-10-6)5-1-3-13-4-2-5/h5H,1-4H2,(H,11,12)

InChI Key

GXBMYLZYSCSFHE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Types and Conditions

Reaction Type Reagents/Conditions Notes
Cyclization Nitrile oxide intermediate + tetrahydropyran derivative Forms the oxadiazole ring fused to tetrahydropyran
Oxidation Potassium permanganate, aqueous medium Used for oxidation of precursors or intermediates
Reduction Hydrogen gas with palladium catalyst For reduction of functional groups if needed
Substitution Sodium azide in polar aprotic solvents (e.g., DMSO) For functional group modification

This general scheme is supported by synthetic protocols where tetrahydropyran derivatives react with nitrile oxides or amidoximes to afford the oxadiazole ring system.

Detailed Preparation Methods

Synthesis via Cyclization of Tetrahydropyran Derivatives with Nitrile Oxides

  • Step 1: Preparation of Tetrahydropyran Precursor

    The tetrahydropyran ring is introduced through starting materials such as tetrahydropyran-4-carboxylic acid or related derivatives. These can be synthesized or procured commercially.

  • Step 2: Generation of Nitrile Oxide Intermediate

    Nitrile oxides are generally generated in situ from oximes or aldoximes by oxidation or dehydration methods. These intermediates are highly reactive and can undergo cycloaddition reactions.

  • Step 3: Cycloaddition to Form Oxadiazole Ring

    The nitrile oxide reacts with the tetrahydropyran derivative under mild conditions to form the 1,2,4-oxadiazole ring fused to the tetrahydropyran moiety. This step often requires controlled temperature and solvent conditions to optimize yield.

  • Step 4: Purification

    The crude product is purified by recrystallization or chromatographic techniques to obtain the pure this compound.

Alternative Synthetic Routes

  • Hydrazide Cyclization Route

    Analogous to the synthesis of related oxadiazoles, hydrazide intermediates can be cyclized with carboxylic acid derivatives or their activated forms (e.g., acid chlorides) to yield the oxadiazole ring system. This method involves:

    • Formation of hydrazide from carboxylic acid derivatives.
    • Cyclodehydration under reflux with dehydrating agents or base to form the oxadiazole ring.
  • Continuous Flow and Industrial Scale Synthesis

    For larger scale production, continuous flow reactors are employed to enhance reaction control, yield, and reproducibility. These methods optimize reaction time and temperature, and facilitate safer handling of reactive intermediates like nitrile oxides.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization with nitrile oxide Tetrahydropyran derivative, nitrile oxide, mild heating 70-85 Typical yield for oxadiazole ring formation
Oxidation of precursor Potassium permanganate, aqueous medium 80-90 For precursor functional group oxidation
Reduction step (if applicable) H2 gas, Pd catalyst, catalytic conditions 85-95 For functional group reductions
Purification Recrystallization or chromatography >95 purity Ensures high purity of final compound

These yield ranges and conditions are consistent with reported literature for similar oxadiazole derivatives fused with tetrahydropyran rings.

Research Findings and Notes on Preparation

  • The cyclization approach using nitrile oxides is the most direct and commonly reported method for synthesizing this compound due to its efficiency and relatively mild conditions.

  • The presence of the tetrahydropyran ring influences the reactivity and stability of intermediates, requiring careful control of reaction parameters such as temperature and solvent polarity.

  • Spectroscopic characterization (IR, NMR, MS) confirms the formation of the oxadiazole ring and the integrity of the tetrahydropyran moiety.

  • Industrial synthesis benefits from continuous flow technology, improving scalability and safety when handling reactive intermediates.

  • Purification is critical to remove side products and unreacted starting materials, with chromatography and recrystallization being standard.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Cyclization with nitrile oxides Generation of nitrile oxide, cycloaddition with tetrahydropyran derivative High yield, straightforward Requires careful handling of reactive intermediates
Hydrazide cyclization Formation of hydrazide, cyclodehydration to oxadiazole Versatile, uses stable intermediates May require harsher conditions
Continuous flow synthesis Flow reactor for cyclization Scalable, controlled conditions Requires specialized equipment

This detailed analysis of preparation methods for this compound integrates data from multiple research sources, focusing on synthetic routes, reaction conditions, yields, and purification techniques. The cyclization of tetrahydropyran derivatives with nitrile oxides emerges as the most effective and widely adopted method, supported by complementary approaches such as hydrazide cyclization and modern continuous flow synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing oxadiazole rings frequently exhibit significant pharmacological properties. Potential biological activities of 5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid include:

  • Antimicrobial Activity : The compound may inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : It could potentially reduce inflammation through various mechanisms.
  • Anticancer Properties : Preliminary studies suggest a possible role in cancer therapy by inhibiting tumor cell proliferation.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of oxadiazole derivatives against several bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy.
  • Anti-inflammatory Research : Computational models have predicted that the compound may interact with specific inflammatory pathways, potentially leading to reduced cytokine production in vitro. Further experimental validation is required to confirm these findings.
  • Anticancer Activity : Preliminary screening of related oxadiazole compounds showed promising results in inhibiting cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into the specific pathways involved.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the oxadiazole ring through cyclization reactions.
  • Functionalization Strategies : Modifying existing oxadiazole derivatives to introduce the tetrahydro-pyran moiety enhances solubility and biological activity.
  • Computer-Aided Synthesis Planning : Advanced computational tools can predict optimal synthetic routes and potential derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-(5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl)propanoic Acid

  • Molecular Formula : C₁₀H₁₄N₂O₄
  • Molecular Weight : 226.23
  • Key Features: The additional propanoic acid chain increases hydrophilicity (topological polar surface area: 85.4) compared to the target compound. This modification may enhance binding to polar biological targets but reduce membrane permeability .

5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Molecular Formula : C₁₀H₈N₂O₄
  • Molecular Weight : 220.18
  • However, the absence of a tetrahydropyran group likely reduces solubility compared to the target compound .

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Molecular Formula : C₈H₄FN₃O₃
  • Molecular Weight : 209.14
  • Key Features : Fluorine substitution enhances electronegativity and metabolic stability. The pyridinyl group may improve target selectivity in kinase inhibition but could increase toxicity risks .

Physicochemical Properties

Compound Molecular Weight Topological Polar Surface Area Hydrogen Bond Donors/Acceptors Solubility Insights
Target Compound* ~206 (estimated) ~85 (estimated) 1/6 High (tetrahydropyran enhances solubility )
3-(5-(Tetrahydro-2H-pyran-4-yl)-... 226.23 85.4 1/6 Moderate (propanoic acid adds polarity)
5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid 128.09 78.7 1/5 Low (methyl group reduces solubility)

*Estimated data based on structural analogues.

Antibacterial Activity

A structurally related oxadiazole-carboxylic acid derivative, 5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid, demonstrated potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) . The dichlorophenyl-pyrrole substituent likely contributes to target binding, suggesting that the tetrahydro-2H-pyran group in the target compound may offer a balance between solubility and target affinity.

Metabolic Stability

The tetrahydro-2H-pyran moiety in analogues like 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid improves metabolic stability by shielding the oxadiazole ring from enzymatic degradation . This property is critical for oral bioavailability in drug candidates.

Biological Activity

5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Formula : C10H14N2O4
Molecular Weight : 226.23 g/mol
CAS Number : 1341975-51-6
The compound features an oxadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazides with various carboxylic acids or their derivatives. The use of tetrahydro-2H-pyran as a substituent enhances the compound's solubility and bioactivity.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular:

  • Cytotoxicity Studies : Compounds similar to 5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole have shown increased viability in normal cells while demonstrating cytotoxic effects on various cancer cell lines at specific concentrations .
  • Antibacterial Effects : Research has demonstrated that oxadiazole derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from oxadiazoles have been shown to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.1 to 50 µg/mL depending on the specific structure and substituents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Mechanism of Action : The proposed mechanisms include induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, certain derivatives have been found to inhibit the growth of breast cancer cell lines significantly .
  • Case Studies : In vitro studies have reported that specific oxadiazole compounds induce apoptosis in leukemia cells through caspase activation pathways. These findings suggest a promising avenue for developing new anticancer therapies based on oxadiazole scaffolds .

Structure-Activity Relationship (SAR)

The biological activity of 5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole derivatives can be influenced by their structural modifications. Notable observations include:

SubstituentEffect on Activity
Tetrahydro-pyranIncreased solubility and bioavailability
Alkyl chain lengthModulates antibacterial potency
Functional groupsAlters cytotoxicity profiles

Modifications to the oxadiazole ring can lead to enhanced activity against specific pathogens or cancer cells.

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